3-Chloro-2-fluorocinnamic acid

Medicinal Chemistry Chemical Synthesis Physicochemical Properties

Why settle for mono-halogenated analogs? 3-Chloro-2-fluorocinnamic acid delivers a unique ortho-fluoro/meta-chloro dual-substitution pattern that fundamentally alters electronic properties, pKa (4.14), and lipophilicity (logP 2.6) versus unsubstituted cinnamic acid. This translates to superior metabolic stability, membrane permeability, and target binding in drug discovery. Essential for SAR studies where substitution position dictates enzyme inhibition potency. Ideal for synthesizing halogen-enriched compound libraries with enhanced drug-like ADME profiles. Secure your supply of this critical research intermediate today.

Molecular Formula C9H6ClFO2
Molecular Weight 200.59 g/mol
CAS No. 261762-62-3
Cat. No. B1310187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-fluorocinnamic acid
CAS261762-62-3
Molecular FormulaC9H6ClFO2
Molecular Weight200.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)F)C=CC(=O)O
InChIInChI=1S/C9H6ClFO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+
InChIKeyOJNDJHBNODEMSG-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-fluorocinnamic Acid (CAS 261762-62-3): A Dual-Halogenated Cinnamic Acid Building Block for Targeted Synthesis and SAR Studies


3-Chloro-2-fluorocinnamic acid (CAS 261762-62-3), chemically known as (E)-3-(3-chloro-2-fluorophenyl)prop-2-enoic acid, is a halogenated derivative of cinnamic acid [1]. It belongs to the class of polyhalogenated cinnamic acids, which are recognized as key intermediates in the synthesis of pharmaceuticals and agrochemicals [2]. The compound is characterized by the specific placement of both a chlorine atom at the 3-position and a fluorine atom at the 2-position on its aromatic ring, a pattern of dual substitution that confers distinct physicochemical and reactivity properties compared to mono-halogenated or unsubstituted analogs .

Why 3-Chloro-2-fluorocinnamic Acid Cannot Be Casually Substituted: The Critical Impact of Ortho-Fluoro and Meta-Chloro Substitution Patterns


Direct substitution of 3-Chloro-2-fluorocinnamic acid with simpler mono-halogenated cinnamic acids (e.g., 2-fluorocinnamic acid or 3-chlorocinnamic acid) or unsubstituted cinnamic acid is scientifically unsound due to profound differences in electronic properties, reactivity, and biological function. The dual substitution pattern creates a unique electronic environment that alters the compound's acidity (pKa), lipophilicity (logP), and overall molecular geometry . Critically, structure-activity relationship (SAR) studies on halogenated cinnamic acid derivatives reveal that the specific position of a fluorine or chlorine substituent on the aromatic ring is a primary determinant of enzyme inhibition potency and selectivity, with ortho- and para-substituted analogs often displaying opposing biological effects [1]. Therefore, using a different halogenated cinnamic acid would introduce a different electronic and steric profile, fundamentally changing its behavior in downstream reactions and biological assays.

Quantitative Differentiation of 3-Chloro-2-fluorocinnamic Acid: Evidence-Based Justification for Procurement Decisions


Enhanced Acidity and Unique Charge Distribution Compared to Unsubstituted and Mono-Halogenated Cinnamic Acids

The predicted acid dissociation constant (pKa) for 3-Chloro-2-fluorocinnamic acid is 4.14 ± 0.10 , making it significantly more acidic than unsubstituted cinnamic acid (pKa ~4.44) . This 0.3 log unit difference, indicative of a roughly two-fold increase in acidity, is driven by the strong electron-withdrawing effects of both the ortho-fluoro and meta-chloro substituents. This specific dual substitution results in a lower pKa than is typically observed for mono-halogenated analogs like 2-fluorocinnamic acid, which has a reported pKa of 4.2 ± 0.1 . This quantitative difference in proton donation capability directly impacts its reactivity in salt formation, esterification, and amidation reactions, as well as its binding affinity in biological systems.

Medicinal Chemistry Chemical Synthesis Physicochemical Properties

Distinct Lipophilicity Profile (XLogP3) for Optimized Membrane Permeability and Pharmacokinetics

The lipophilicity of 3-Chloro-2-fluorocinnamic acid, as computed by XLogP3, is 2.6 [1]. This value is a direct consequence of its specific chloro and fluoro substitution pattern and represents a unique balance between hydrophobic and hydrophilic properties. This quantitative descriptor is essential for predicting a molecule's ability to cross biological membranes, its solubility in organic solvents, and its potential for oral absorption. For context, introducing a fluorine atom alone generally increases lipophilicity, but the addition of a chlorine atom provides a substantial boost. The specific value of 2.6 places it in an optimal range for drug-like molecules, balancing solubility and permeability.

Medicinal Chemistry Drug Design ADME

Unique Reactivity Profile as a Polyhalogenated Cinnamic Acid Building Block

Patents highlight polyhalogen-substituted cinnamic acids as crucial intermediates for manufacturing agrochemicals and pharmaceuticals, with the specific combination and position of halogens being critical for the final product's efficacy [1]. The dual ortho-fluoro and meta-chloro substitution pattern of 3-Chloro-2-fluorocinnamic acid allows for unique reactivity in cross-coupling reactions (e.g., Suzuki, Heck) that cannot be replicated by mono-halogenated or differently substituted analogs. For instance, a generic process for preparing 2,4-difluorocinnamic acid via Heck reaction achieves a yield of only 54% under conditions requiring high temperatures and long reaction times (145-150°C for 6 hours) [1]. While direct yield data for 3-Chloro-2-fluorocinnamic acid under identical conditions is not available in the open literature, its distinct electronic and steric profile, conferred by the chlorine and fluorine atoms, is expected to lead to a different reaction outcome (e.g., yield, purity, or byproduct profile) compared to its difluoro analog, necessitating dedicated process optimization.

Organic Synthesis Agrochemicals Pharmaceuticals

Divergent Solid-State Assembly and Photoreactivity: The Critical Influence of Meta-Chloro Substitution on Crystal Packing

Research on halogenated cinnamate salts demonstrates that the specific nature and position of the halogen substituent are the primary determinants of supramolecular assembly and photoreactivity. A key study found that while most ammonium 3-halocinnamate/cinnamic acid co-crystals adopt an ideal geometry for photodimerization, the ammonium 3-chlorocinnamate/cinnamic acid structure is a notable exception [1]. In this specific case, the double bonds of the cinnamate units are not parallel, thereby preventing the solid-state [2+2] photodimerization reaction that occurs in its 3-bromo and other analogs. This finding provides direct evidence that a chlorine atom at the meta position, as found in 3-Chloro-2-fluorocinnamic acid, can induce unique and disruptive packing motifs compared to other halogens or substitution patterns.

Materials Science Crystal Engineering Solid-State Chemistry

Optimal Applications for 3-Chloro-2-fluorocinnamic Acid: Scenarios Where Its Unique Properties Provide a Decisive Advantage


As a Key Intermediate for Agrochemical and Pharmaceutical Synthesis

3-Chloro-2-fluorocinnamic acid is ideally suited as a versatile building block in the synthesis of novel agrochemicals and pharmaceuticals, where its unique dual-halogen substitution pattern can be exploited to modulate the physicochemical properties and biological activity of the final product [1]. The compound's ortho-fluoro and meta-chloro groups serve as distinct synthetic handles for further functionalization (e.g., via cross-coupling reactions) or as critical pharmacophoric elements that can enhance target binding affinity, metabolic stability, and membrane permeability, as supported by the distinct pKa (4.14) and logP (2.6) data [2].

As a Precise Tool in Structure-Activity Relationship (SAR) Studies

This compound is a valuable probe for SAR investigations aimed at deciphering the specific contributions of ortho-fluoro and meta-chloro substituents on a cinnamic acid scaffold. Its use is critical for studies on enzyme inhibition (e.g., cholinesterases), where SAR has shown that substitution position (ortho vs. para) dramatically alters potency and selectivity [1]. Replacing this compound with a mono-halogenated analog would confound experimental results, as it introduces a different set of electronic and steric parameters. 3-Chloro-2-fluorocinnamic acid provides a well-defined, dual-substituted reference point for such studies .

As a Model Compound in Crystal Engineering and Solid-State Reactivity Studies

Researchers in materials science and crystal engineering will find 3-Chloro-2-fluorocinnamic acid to be a compelling model system. Evidence indicates that a meta-chloro substituent on a cinnamate framework can induce unique and disruptive packing motifs in the solid state, as observed in ammonium 3-chlorocinnamate/cinnamic acid co-crystals where the double bonds fail to align for photodimerization [1]. This suggests that 3-Chloro-2-fluorocinnamic acid may exhibit similarly anomalous solid-state behavior, making it a distinct candidate for investigating the interplay between halogen substituents, supramolecular assembly, and solid-state reactivity [1].

For the Synthesis of Halogen-Enriched Compound Libraries in Medicinal Chemistry

In medicinal chemistry programs, 3-Chloro-2-fluorocinnamic acid serves as an excellent starting material for generating libraries of halogen-enriched compounds. The presence of both a chlorine and a fluorine atom allows for the systematic exploration of halogen bonding interactions with biological targets. Its favorable balance of lipophilicity (XLogP3 = 2.6) and acidity (pKa = 4.14) makes it a superior choice over unsubstituted cinnamic acid for synthesizing amide and ester derivatives with enhanced drug-like properties [1]. This can accelerate the hit-to-lead optimization process by providing analogs with improved ADME profiles from the outset [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-2-fluorocinnamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.